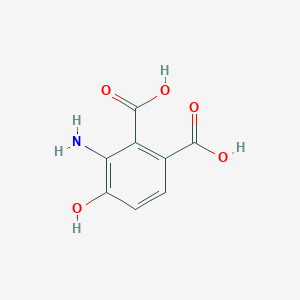

3-Amino-4-hydroxyphthalic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7NO5 |

|---|---|

Molecular Weight |

197.14 g/mol |

IUPAC Name |

3-amino-4-hydroxyphthalic acid |

InChI |

InChI=1S/C8H7NO5/c9-6-4(10)2-1-3(7(11)12)5(6)8(13)14/h1-2,10H,9H2,(H,11,12)(H,13,14) |

InChI Key |

ROZYRURRXDPGGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)C(=O)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

3-Amino-4-hydroxybenzoic acid chemical structure and properties

[5]

Polymerization: Polybenzoxazole (PBO) Synthesis

3,4-AHBA is the monomer for AB-PBO. Unlike A-A + B-B polymerizations (e.g., Nylon), AB-type polymerization is stoichiometrically self-correcting, but requires high purity to achieve high molecular weight.

Mechanism: The reaction proceeds in Polyphosphoric Acid (PPA), which acts as both solvent and dehydrating agent.

-

Esterification: The carboxyl group of one monomer reacts with the hydroxyl of another.

-

Cyclodehydration: The adjacent amine attacks the ester carbonyl, closing the oxazole ring and releasing water.

Experimental Protocols

Protocol A: Laboratory Synthesis via SnCl₂ Reduction

Use this protocol for small-scale (gram-level) preparation when high-pressure hydrogenation equipment is unavailable.

Reagents:

-

3-Nitro-4-hydroxybenzoic acid (5.0 g, 27.3 mmol)

-

Tin(II) chloride dihydrate (18.5 g, 82.0 mmol)

-

Hydrochloric acid (12 M, 30 mL)

-

Sodium acetate (sat. aq.)

Methodology:

-

Dissolution: Suspend 3-nitro-4-hydroxybenzoic acid in 12 M HCl in a round-bottom flask. Cool to 0°C.

-

Reduction: Add SnCl₂·2H₂O portion-wise to control the exotherm.

-

Reflux: Heat the mixture to reflux (100°C) for 2 hours.

-

Self-Validating Check: The solution should shift from vibrant yellow (nitro) to colorless or pale pink (amine).

-

-

Isolation: Cool to room temperature. Adjust pH to 4.0 using saturated sodium acetate.

-

Critical Step: pH 4.0 is the isoelectric point. Going too basic (pH > 7) dissolves the product as a phenolate salt; staying too acidic (pH < 2) keeps it as an ammonium salt.

-

-

Filtration: Collect the beige precipitate by vacuum filtration. Wash with cold deoxygenated water to prevent oxidation.

-

Drying: Dry under vacuum at 60°C over P₂O₅.

Protocol B: PPA-Mediated Polymerization

Use this protocol to synthesize Poly(2,5-benzoxazole).[7]

Reagents:

-

3,4-AHBA (Pure monomer)

-

Polyphosphoric Acid (PPA, 83% P₂O₅ content)

Methodology:

-

Deoxygenation: Place PPA in a reactor and purge with dry nitrogen for 30 minutes at 100°C to remove moisture.

-

Monomer Addition: Add 3,4-AHBA to the PPA. Stir to dissolve.

-

Stepwise Heating:

-

Heat to 100°C for 2 hours (Formation of ester linkages).

-

Heat to 150°C for 4 hours (Initiate cyclization).

-

Heat to 200°C for 12 hours (Complete cyclization and molecular weight build-up).

-

Self-Validating Check: The solution will exhibit "stir-opalescence" (pearly streaks) and a significant increase in viscosity (climbing the stir rod) as rigid-rod polymers form.

-

-

Precipitation: Pour the hot viscous dope into water. The polymer precipitates as tough, golden-yellow fibers.

-

Washing: Soxhlet extraction with water/acetone is required to remove residual phosphoric acid.

References

-

ChemicalBook. (2023). 3-Amino-4-hydroxybenzoic acid Physical and Chemical Properties. Retrieved from

-

Suzuki, H., et al. (2006).[4] Novel Benzene Ring Biosynthesis from C3 and C4 Primary Metabolites by Two Enzymes.[8] Journal of Biological Chemistry.[8] Retrieved from

-

So, Y. H., et al. (1998).[9] Synthesis of Polybenzoxazoles via Acid-Catalyzed Solution Cyclization. Macromolecules.[10] Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14262, 3-Amino-4-hydroxybenzoic acid.[11] Retrieved from

-

Matrix Fine Chemicals. (2023). Safety Data Sheet: 3-Amino-4-hydroxybenzoic acid.[12] Retrieved from

Sources

- 1. A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Amino-4-hydroxybenzoic acid(1571-72-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. data.epo.org [data.epo.org]

- 4. Uncovering the Cryptic Gene Cluster ahb for 3-amino-4-hydroxybenzoate Derived Ahbamycins, by Searching SARP Regulator Encoding Genes in the Streptomyces argillaceus Genome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-Amino-4-hydroxybenzoic acid | CAS:1571-72-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. researchgate.net [researchgate.net]

- 8. BGC0000662 [mibig.secondarymetabolites.org]

- 9. scribd.com [scribd.com]

- 10. Synthesis and characterization of high performance polybenzoxazoles [vtechworks.lib.vt.edu]

- 11. KEGG COMPOUND: C12115 [kegg.jp]

- 12. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-Amino-4-hydroxybenzoic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-Amino-4-hydroxybenzoic acid, a versatile chemical compound with significant applications in pharmaceutical development, biochemical research, and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its chemical identity, properties, synthesis, and analytical methodologies.

Core Chemical Identity and Descriptors

3-Amino-4-hydroxybenzoic acid, a substituted aromatic carboxylic acid, is a compound of interest due to the reactive amino and hydroxyl groups on its benzene ring. These functional groups are pivotal to its utility as a building block in organic synthesis and its role in various biochemical applications.

A unique and unambiguous identifier for any chemical substance is its CAS (Chemical Abstracts Service) Registry Number. For 3-Amino-4-hydroxybenzoic acid, the primary CAS number is 1571-72-8 [1][2]. This identifier is crucial for accurate database searches and regulatory compliance.

For clarity and cross-referencing, a compilation of its key identifiers is presented below.

| Identifier Type | Value | Source |

| CAS Number | 1571-72-8 | [1][2] |

| IUPAC Name | 3-amino-4-hydroxybenzoic acid | [3] |

| Molecular Formula | C₇H₇NO₃ | [3] |

| Molecular Weight | 153.14 g/mol | [3] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)N)O | [3] |

| InChI Key | MRBKRZAPGUCWOS-UHFFFAOYSA-N | [3][4] |

| EC Number | 216-390-2 | [3] |

| PubChem CID | 65083 | [3] |

These identifiers are essential for navigating the vast landscape of chemical literature and databases, ensuring that the correct molecule is being referenced.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties, as well as its safety profile, is paramount for its effective and safe handling in a laboratory or industrial setting.

Physicochemical Properties

3-Amino-4-hydroxybenzoic acid typically presents as a beige-grey to brown crystalline powder[5][6]. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Melting Point | 208 °C (decomposes) | [5][6] |

| Appearance | Beige-grey to brown crystalline powder | [5][6] |

| Solubility | Soluble in DMSO (≥25.5 mg/mL), Ethanol (≥10 mg/mL with sonication), Insoluble in water | [7] |

| Predicted pKa | 9.06 ± 0.18 | [6] |

| UV max (in H₂O, pH 11) | 308 nm | [6] |

The solubility profile indicates its suitability for reactions and analyses in polar aprotic and protic organic solvents. The predicted pKa suggests that the phenolic hydroxyl group is weakly acidic.

Safety and Handling

From a safety perspective, 3-Amino-4-hydroxybenzoic acid is classified with several GHS hazard statements. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Recommended Personal Protective Equipment: [4]

-

Respiratory Protection: Dust mask (e.g., N95)

-

Eye Protection: Safety goggles or face shield

-

Hand Protection: Chemical-resistant gloves

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical to ensure adherence to the most current safety protocols.

Synthesis of 3-Amino-4-hydroxybenzoic Acid: A Detailed Protocol

The synthesis of 3-Amino-4-hydroxybenzoic acid is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective route involves the nitration of a p-halobenzoic acid, followed by nucleophilic aromatic substitution and subsequent reduction of the nitro group. The following protocol is a well-established method for its preparation[8][9].

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of 3-Amino-4-hydroxybenzoic acid.

Step-by-Step Experimental Protocol

This protocol details the synthesis starting from 4-chloro-3-nitrobenzoic acid, which is a common intermediate.

Step 1: Preparation of 3-Nitro-4-hydroxybenzoic Acid

-

In a suitable reaction vessel, dissolve 4-chloro-3-nitrobenzoic acid in an aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide). A molar excess of the hydroxide is crucial for driving the reaction to completion[9].

-

Heat the reaction mixture to a temperature between 65 °C and 100 °C[9]. The progress of the nucleophilic aromatic substitution of the chloro group with a hydroxyl group can be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the 3-nitro-4-hydroxybenzoic acid product[8].

-

Isolate the precipitate by filtration, wash with cold water to remove residual salts and acid, and dry under vacuum.

Step 2: Reduction of 3-Nitro-4-hydroxybenzoic Acid to 3-Amino-4-hydroxybenzoic Acid

-

To a reaction flask, add the synthesized 3-nitro-4-hydroxybenzoic acid, a suitable solvent (e.g., water or ethanol), and a catalytic amount of a heterogeneous reduction catalyst, such as palladium on carbon (Pd/C)[8].

-

The reduction can be carried out using hydrogen gas under pressure or by catalytic transfer hydrogenation with a hydrogen donor like ammonium formate or hydrazine. If using hydrogen gas, the reaction mixture is typically heated to around 95 °C with vigorous stirring[8].

-

Monitor the reaction until the starting material is fully consumed.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the product as its hydrochloride salt.

-

Isolate the 3-Amino-4-hydroxybenzoic acid hydrochloride by filtration.

-

To obtain the free base, dissolve the hydrochloride salt in water and adjust the pH to near neutral (pH 6-7) with a dilute inorganic base solution. The final product will precipitate out of the solution[5].

-

Collect the final product by filtration, wash with cold water, and dry thoroughly.

Analytical Methodologies: High-Performance Liquid Chromatography (HPLC)

The purity of 3-Amino-4-hydroxybenzoic acid is critical for its intended applications. HPLC is a powerful and widely used technique for its quantitative analysis and impurity profiling.

HPLC Workflow Diagram

Caption: A standard workflow for the HPLC analysis of 3-Amino-4-hydroxybenzoic acid.

Recommended HPLC Method

A robust reversed-phase HPLC (RP-HPLC) method for the analysis of 3-Amino-4-hydroxybenzoic acid is outlined below. This method is suitable for assessing purity and can be adapted for quantitative analysis.

| Parameter | Recommended Condition | Source |

| HPLC System | Standard system with a UV detector | [10] |

| Column | C18, 4.6 x 150 mm, 5 µm particle size | [10] |

| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 4.0) (30:70, v/v) | [10] |

| Flow Rate | 1.0 mL/min | [10] |

| Column Temperature | 30 °C | [10] |

| Detection Wavelength | 254 nm | [5][10] |

| Injection Volume | 10 µL | [10] |

Note: For Mass Spectrometry (MS) compatible applications, the phosphate buffer should be replaced with a volatile buffer system, such as formic acid in water[11].

Key Applications and Mechanistic Insights

3-Amino-4-hydroxybenzoic acid is a valuable compound with a range of applications, primarily driven by its chemical structure.

Pharmaceutical Intermediate

The presence of amino, hydroxyl, and carboxylic acid functional groups makes this molecule a versatile precursor in the synthesis of various active pharmaceutical ingredients (APIs)[1][12]. It is particularly useful in the development of anti-inflammatory and analgesic drugs.

MALDI Mass Spectrometry Matrix

3-Amino-4-hydroxybenzoic acid was one of the first matrices specifically used for the analysis of carbohydrates by Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry[4][5].

Mechanism of Action in MALDI: In MALDI, the matrix plays a crucial role in absorbing energy from the laser and facilitating the soft ionization of the analyte with minimal fragmentation[13]. The ideal matrix co-crystallizes with the analyte and has strong absorption at the laser's wavelength[13].

-

Energy Absorption: 3-Amino-4-hydroxybenzoic acid absorbs the UV laser energy, leading to the desorption of both matrix and analyte molecules into the gas phase.

-

Analyte Protection: The excess matrix material protects the analyte from direct exposure to the laser beam, preventing its degradation.

-

Ionization: In the dense plume of desorbed material, proton transfer reactions occur between the excited matrix molecules and the analyte, leading to the formation of protonated or deprotonated analyte ions.

While it has been largely superseded by matrices like 2,5-dihydroxybenzoic acid (DHB) for general glycan analysis due to higher ionization efficiency, recent research has shown that sodium-doped 3-Amino-4-hydroxybenzoic acid can be highly effective for the direct analysis of O-linked glycopeptides and intact mucins[14]. This is attributed to its ability to selectively promote sodium adduction to O-glycan fragments during in-source decay[14].

Biochemical Research and Other Applications

Beyond its use in pharmaceutical synthesis and MALDI, 3-Amino-4-hydroxybenzoic acid is employed in:

-

Biochemical Research: For studying enzyme activity and metabolic pathways.

-

Dye and Pigment Production: As a precursor in the synthesis of various colorants.

-

High-Performance Polymers: As a monomer for the synthesis of polybenzoxazoles (PBOs), which are known for their exceptional thermal stability and mechanical strength. The amino and hydroxyl groups are key to forming the oxazole ring during polymerization.

Conclusion

3-Amino-4-hydroxybenzoic acid is a chemical compound with a well-defined identity and a diverse range of applications. Its synthesis is achievable through established chemical routes, and its purity can be reliably assessed using standard analytical techniques like HPLC. For researchers and developers in the pharmaceutical and materials science fields, a thorough understanding of this molecule's properties and reactivity is essential for leveraging its full potential in creating novel drugs, advanced materials, and innovative analytical methods.

References

- Preparation method of 3-amino-4-hydroxybenzoic acid.

-

3-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 65083. PubChem. [Link]

-

4-Hydroxybenzoic acid. Wikipedia. [Link]

-

CAS No : 1571-72-8 | Product Name : 3-Amino-4-hydroxybenzoic Acid. Pharmaffiliates. [Link]

-

3-Amino-4-hydroxybenzoic acid. SIELC Technologies. [Link]

-

Sodium-Doped 3-Amino-4-hydroxybenzoic Acid: Rediscovered Matrix for Direct MALDI Glycotyping of O-Linked Glycopeptides and Intact Mucins. PubMed. [Link]

-

Preparation of 3-amino-4-hydroxybenzoic acids. European Patent Office. [Link]

-

Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation. PMC. [Link]

-

3-AMINO-4-HYDROXYBENZOIC ACID. GSRS. [Link]

- US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids.

-

Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. [Link]

-

MALDI Ionization Mechanisms Investigated by Comparison of Isomers of Dihydroxybenzoic Acid. [Link]

-

NMR spectrum of the product 4-hydroxybenzoic acid. ResearchGate. [Link]

-

MALDI Explained For Beginners (Matrix Assisted Laser Desorption Ionization). YouTube. [Link]

Sources

- 1. 3-Amino-4-hydroxybenzoic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 65083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]

- 6. 3-Amino-4-hydroxybenzoic acid | 1571-72-8 [chemicalbook.com]

- 7. apexbt.com [apexbt.com]

- 8. data.epo.org [data.epo.org]

- 9. US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 3-Amino-4-hydroxybenzoic acid | SIELC Technologies [sielc.com]

- 12. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 13. youtube.com [youtube.com]

- 14. Sodium-Doped 3-Amino-4-hydroxybenzoic Acid: Rediscovered Matrix for Direct MALDI Glycotyping of O-Linked Glycopeptides and Intact Mucins - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3-Amino-4-hydroxybenzoic acid from 3-nitrophthalic acid

This guide addresses the synthesis of 3-Amino-4-hydroxybenzoic acid (3,4-AHBA) .

Critical Technical Note: While 3-nitrophthalic acid is a common starting material for isomeric aminobenzoic acids (specifically 3-hydroxyanthranilic acid via the Hofmann rearrangement), it is structurally unsuitable for the direct synthesis of 3-amino-4-hydroxybenzoic acid due to the substitution pattern (1,2-dicarboxylic vs. 1-carboxylic-4-hydroxy).

To ensure scientific integrity and industrial relevance, this guide details the validated industrial route for 3,4-AHBA starting from 4-chloro-3-nitrobenzoic acid (or 4-hydroxy-3-nitrobenzoic acid), while explicitly mapping the divergent pathway of 3-nitrophthalic acid to prevent experimental error.

Technical Guide for High-Purity Monomer Production

Executive Summary

3-Amino-4-hydroxybenzoic acid (3,4-AHBA) is a pivotal intermediate in the synthesis of high-performance polymers, particularly polybenzoxazoles (PBOs) , and pharmaceutical scaffolds like quinolones (e.g., Garenoxacin).

This guide delineates the oxidative hydrolysis-reduction pathway , the industry-standard protocol for synthesizing 3,4-AHBA. It corrects a common retrosynthetic misconception regarding 3-nitrophthalic acid, demonstrating why the 4-chloro-3-nitrobenzoic acid precursor is required for the correct regiochemistry.

Retrosynthetic Analysis & Route Selection

The Structural Mismatch of 3-Nitrophthalic Acid

Researchers often confuse 3,4-AHBA with 3-hydroxyanthranilic acid (3-HAA) .

-

3-Nitrophthalic acid undergoes Hofmann rearrangement to yield 3-HAA (2-amino-3-hydroxybenzoic acid), where the amino group is ortho to the carboxyl.

-

3,4-AHBA requires the amino group to be meta to the carboxyl and ortho to a hydroxyl group at the 4-position.

Therefore, the validated route must install the hydroxyl group at position 4 and the amine at position 3.

Validated Pathway: The Hydrolysis-Reduction Route

-

Starting Material: 4-Chloro-3-nitrobenzoic acid.[1]

-

Step 1 (Nucleophilic Aromatic Substitution): Conversion of the chloro group to a hydroxyl group using aqueous alkali.

-

Step 2 (Nitro Reduction): Catalytic hydrogenation or chemical reduction of the nitro group to an amine.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Hydroxy-3-nitrobenzoic Acid

This step utilizes a nucleophilic aromatic substitution (

-

Reagents: 4-Chloro-3-nitrobenzoic acid (1.0 eq), Sodium Hydroxide (NaOH, 4.0 eq), Water.

-

Equipment: High-pressure reactor (autoclave) or reflux system (if temp < 105°C).

Procedure:

-

Dissolution: Charge the reactor with 4-chloro-3-nitrobenzoic acid and 15% aqueous NaOH solution.

-

Reaction: Heat the mixture to 100–105°C for 3.5–4.0 hours . The solution will turn deep yellow/orange as the phenolate forms.

-

Workup: Cool the reaction mass to 25°C. Acidify with concentrated Hydrochloric Acid (HCl) to pH 1–2 .

-

Isolation: The product, 4-hydroxy-3-nitrobenzoic acid, precipitates as a solid. Filter and wash with ice-cold water.[2]

-

Drying: Dry at 60°C under vacuum.

Step 2: Reduction to 3-Amino-4-hydroxybenzoic Acid

The nitro group is reduced to an amino group. Catalytic hydrogenation is preferred for purity, while Sn/HCl is a lab-scale alternative.

-

Reagents: 4-Hydroxy-3-nitrobenzoic acid, 5% Pd/C catalyst (50% wet), Hydrogen gas (

), Water, NaOH (for dissolution). -

Conditions: 95–100°C, 0.5–1.5 MPa

pressure.

Procedure:

-

Preparation: Suspend 4-hydroxy-3-nitrobenzoic acid in water. Adjust pH to 5.5–6.0 with NaOH to solubilize the substrate as the sodium salt.

-

Hydrogenation: Charge the autoclave with the solution and 5% Pd/C catalyst (2-5 wt% loading). Purge with Nitrogen, then Hydrogen.

-

Reaction: Pressurize to 0.5 MPa with

and heat to 95–100°C . Stir vigorously for 4–6 hours until -

Filtration: Cool to room temperature. Filter off the Pd/C catalyst (handle under inert atmosphere to prevent ignition).

-

Precipitation: Acidify the filtrate with concentrated HCl to pH 3–4 (isoelectric point).

-

Purification: Cool to 0–5°C to maximize crystallization. Filter the off-white to brown solid.

-

Recrystallization (Optional): Recrystallize from dilute HCl/water if higher purity is required for polymerization.

Quantitative Data Summary

| Parameter | Step 1: Hydrolysis | Step 2: Reduction |

| Precursor | 4-Chloro-3-nitrobenzoic acid | 4-Hydroxy-3-nitrobenzoic acid |

| Reagent | 15% NaOH (aq) | |

| Temperature | 100–105°C | 95–100°C |

| Time | 3.5–4.0 h | 4–6 h |

| Yield | 95–99% | 90–95% |

| Key Risk | Exothermic neutralization | Hydrogen flammability, Catalyst ignition |

Pathway Visualization (Graphviz)

The following diagram illustrates the correct synthetic pathway (Green) versus the divergent pathway often confused with it (Red).

Caption: Comparative analysis of the validated route to 3,4-AHBA (Green) vs. the 3-nitrophthalic acid pathway yielding the isomer 3-HAA (Red).

Critical Process Parameters (CPP) & Safety

Safety Protocols

-

Hydrogenation: The reduction step involves pressurized Hydrogen gas.[2] Ensure the autoclave is grounded and equipped with a rupture disc.

-

Catalyst Handling: Dry Pd/C is pyrophoric. Keep wet at all times. Filter under nitrogen blanket.

-

Nitro Compounds: 4-Hydroxy-3-nitrobenzoic acid is thermally stable but should not be heated to dryness without testing for decomposition onset (DSC).

Quality Control

-

HPLC Analysis: Monitor the disappearance of the nitro-intermediate. The amine product is sensitive to oxidation; analyze immediately or store under inert gas.

-

Color: The product should be off-white. A dark brown color indicates oxidation (formation of quinone-imines). Use sodium dithionite or charcoal during recrystallization to improve color.

References

-

Yingkou Sanzheng New Technology Chemical Industry Co Ltd. (2016). Preparation method of 3-amino-4-hydroxybenzoic acid. CN105237423A.[2] Link

-

Dow Chemical Co. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. EP0206635B1.[1] Link

-

Stutts, K. J., et al. (1989). Electrochemical synthesis of 3-amino-4-hydroxybenzoic acid in aqueous base. Journal of Applied Electrochemistry, 19(3), 349-353. Link

-

ChemicalBook. (n.d.). 3-Amino-4-hydroxybenzoic acid Synthesis Routes. Link

Sources

Spectroscopic Characterization of 3-Amino-4-hydroxybenzoic Acid: An In-Depth Technical Guide

Executive Summary

3-Amino-4-hydroxybenzoic acid (3,4-AHBA) is a highly versatile, bifunctional aromatic compound. In biological systems, it serves as a critical endogenous precursor in the biosynthesis of manumycin-type polyketide antibiotics[1] within Streptomyces species[2]. In materials science, it is a foundational monomer for synthesizing ultra-high thermal resistance polybenzoxazoles (PBOs)[3] and novel metal-organic frameworks (MOFs)[4].

Given its multi-functional nature—housing an amine, a hydroxyl, and a carboxylic acid on a single benzene ring—accurate spectroscopic characterization is paramount. This whitepaper provides a comprehensive, self-validating framework for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 3,4-AHBA, detailing not just the methodologies, but the fundamental physicochemical causality behind each analytical choice.

Mass Spectrometry (MS): Ionization Dynamics and Profiling

Causality & Expertise

3,4-AHBA (C₇H₇NO₃, Monoisotopic Mass: 153.0426 Da[2]) is a highly polar, low-molecular-weight metabolite. While it has historical significance as an early Matrix-Assisted Laser Desorption/Ionization (MALDI) matrix for glycoprotein glycan analysis[5], analyzing 3,4-AHBA as an analyte requires Electrospray Ionization (ESI). ESI is chosen over Atmospheric Pressure Chemical Ionization (APCI) because the compound's thermal lability and high polarity make it prone to in-source degradation under high-heat vaporization. Negative ion mode (ESI-) often yields superior signal-to-noise ratios due to the highly acidic nature of the carboxylic acid and phenolic hydroxyl groups.

Step-by-Step Methodology: High-Resolution LC-MS/MS

-

Sample Preparation: Dissolve 1.0 mg of highly purified 3,4-AHBA in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v).

-

Additive Selection: Add 0.1% Formic Acid for positive mode (ESI+) or 10 mM Ammonium Acetate for negative mode (ESI-). Causality: Formic acid forces the protonation of the primary amine, while ammonium acetate buffers the solution to facilitate the deprotonation of the carboxylic acid without causing ion suppression.

-

Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) using a gradient of water/acetonitrile.

-

Acquisition: Operate the high-resolution mass spectrometer (Orbitrap or Q-TOF) in full scan mode (m/z 50–500).

-

Self-Validation Checkpoint: Trigger Data-Dependent Acquisition (DDA) MS/MS on the precursor ion. The presence of a neutral loss of 44 Da (CO₂) is the definitive structural confirmation of the carboxylic acid moiety.

Quantitative Data Summary: MS Profile

| Ionization Mode | Adduct / Fragment | m/z (Theoretical) | Structural Assignment |

| ESI (+) | [M+H]⁺ | 154.050 | Protonated molecular ion (Amine protonation) |

| ESI (-) | [M-H]⁻ | 152.035 | Deprotonated molecular ion (Carboxylate formation) |

| ESI (-) MS/MS | [M-H-CO₂]⁻ | 108.044 | Decarboxylation of the precursor ion |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Expertise

The structural density of 3,4-AHBA results in a robust intermolecular hydrogen-bonding network in the solid state, rendering it practically insoluble in non-polar deuterated solvents like CDCl₃. Deuterated dimethyl sulfoxide (DMSO-d₆) is the mandatory solvent choice. DMSO acts as a strong hydrogen-bond acceptor, disrupting the solute-solute interactions and fully solubilizing the compound. Furthermore, if the DMSO-d₆ is strictly anhydrous, it prevents the rapid chemical exchange of the -OH, -NH₂, and -COOH protons, allowing them to be observed as distinct, quantifiable broad singlets in the ¹H NMR spectrum.

Step-by-Step Methodology: 1D ¹H and ¹³C NMR

-

Sample Preparation: Weigh 15 mg of 3,4-AHBA and dissolve in 0.6 mL of anhydrous DMSO-d₆ (99.9% D, stored over molecular sieves).

-

Tube Preparation: Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

-

Acquisition Parameters (¹H): Acquire at 400 MHz or 600 MHz. Use a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16–32 scans. Causality: A 2.0s delay ensures complete longitudinal relaxation of the sterically hindered aromatic protons, ensuring accurate integration.

-

Acquisition Parameters (¹³C): Acquire at 100 MHz or 150 MHz with proton decoupling (WALTZ-16). Utilize a minimum of 1024 scans due to the low natural abundance of ¹³C.

-

Self-Validation Checkpoint: The integration of the aromatic region must equal exactly 3 protons, and the coupling constants (

) must reflect a 1,2,4-trisubstituted benzene ring (one ortho-coupling, one meta-coupling, and one ortho/meta-coupling).

Quantitative Data Summary: NMR Shifts (DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling ( | Structural Assignment |

| ¹H | 6.70 - 6.85 | d ( | H-5 (Aromatic, ortho to -OH) |

| ¹H | 7.10 - 7.25 | dd ( | H-6 (Aromatic, para to -NH₂) |

| ¹H | 7.25 - 7.40 | d ( | H-2 (Aromatic, ortho to -NH₂ & -COOH) |

| ¹H | 4.50 - 5.00 | br s (2H) | -NH₂ (Primary amine protons) |

| ¹H | 9.50 - 10.20 | br s (1H) | -OH (Phenolic proton) |

| ¹H | ~12.00 | br s (1H) | -COOH (Carboxylic acid proton) |

| ¹³C | 114.0 - 150.0 | - | Aromatic carbons (C1-C6) |

| ¹³C | ~167.0 | - | C=O (Carboxylic acid carbonyl) |

Fourier-Transform Infrared (IR) Spectroscopy

Causality & Expertise

While traditional KBr pellet methods are common, 3,4-AHBA is hygroscopic. Moisture absorbed by KBr during pellet pressing produces a massive, parasitic O-H stretching band at 3400 cm⁻¹, which completely obscures the critical primary amine (N-H) and phenolic (O-H) stretching frequencies of the analyte[6]. Therefore, Attenuated Total Reflectance (ATR-FTIR) using a monolithic diamond crystal is the superior technique. It requires no sample matrix, preserving the native solid-state hydrogen bonding profile of the compound.

Step-by-Step Methodology: ATR-FTIR

-

Background Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol. Allow to dry and collect a background spectrum (32 scans, ambient air).

-

Sample Application: Deposit 1–2 mg of dry 3,4-AHBA powder directly onto the center of the crystal.

-

Compression: Lower the ATR anvil to apply consistent, optimal pressure. Causality: Intimate contact between the crystal and the solid sample is required for the evanescent wave to penetrate the sample, ensuring high signal intensity.

-

Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

-

Self-Validation Checkpoint: The presence of a distinct doublet in the 3300–3400 cm⁻¹ region confirms the primary amine (asymmetric and symmetric stretches), differentiating it from a secondary amine or a purely hydroxyl-containing analog.

Quantitative Data Summary: IR Vibrational Modes

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 3390, 3320 | N-H stretching (asymmetric & symmetric) | Primary amine (-NH₂) |

| 3200 - 3400 (br) | O-H stretching | Phenol & Carboxylic acid |

| 1650 - 1680 | C=O stretching | Carboxylic acid carbonyl |

| 1590, 1510 | C=C stretching | Aromatic ring skeleton |

| 1280 | C-O stretching | Carboxylic acid / Phenolic C-O |

Integrated Analytical Workflow

To ensure total scientific integrity, the individual spectroscopic techniques must not be viewed in isolation. They form a cohesive, orthogonal validation network. The diagram below illustrates the logical flow of data acquisition and cross-validation required to certify the structural identity of 3,4-AHBA.

Caption: Orthogonal spectroscopic workflow for the structural validation of 3-Amino-4-hydroxybenzoic acid.

Conclusion

The rigorous characterization of 3-Amino-4-hydroxybenzoic acid requires a multi-faceted spectroscopic approach. By utilizing ESI-MS for exact mass and fragmentation profiling, DMSO-d6 NMR for atomic connectivity and exchangeable proton mapping, and ATR-FTIR for solid-state functional group verification, researchers can establish a self-validating data matrix. This level of analytical rigor is essential whether the compound is being used to map complex biosynthetic gene clusters or to synthesize next-generation high-performance polymers.

References

-

PubChem: 3-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 65083. National Center for Biotechnology Information. Available at:[Link]

-

Methyl 3-amino-4-hydroxybenzoate - IR Spectrum. NIST Chemistry WebBook. Available at:[Link]

-

Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid. ResearchGate. Available at:[Link]

-

Synthesis, Characterization, and Catalytic Performance of a New Heterobimetallic Y/Tb Metal–Organic Framework with High Catalytic Activity. ACS Omega. Available at:[Link]

-

Sodium-Doped 3-Amino-4-hydroxybenzoic Acid: Rediscovered Matrix for Direct MALDI Glycotyping of O-Linked Glycopeptides and Intact Mucins. MDPI. Available at:[Link]

-

Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations. MDPI. Available at:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 65083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sodium-Doped 3-Amino-4-hydroxybenzoic Acid: Rediscovered Matrix for Direct MALDI Glycotyping of O-Linked Glycopeptides and Intact Mucins [mdpi.com]

- 6. Methyl 3-amino-4-hydroxybenzoate [webbook.nist.gov]

Technical Guide: Solubility and Stability of 3-Amino-4-hydroxybenzoic Acid (3,4-AHBA)

Topic: Solubility and Stability of 3-Amino-4-hydroxybenzoic Acid (3,4-AHBA) Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, Analytical Chemists

Executive Summary

3-Amino-4-hydroxybenzoic acid (3,4-AHBA; CAS 1571-72-8) is a critical pharmaceutical intermediate and bioplastic precursor characterized by an amphoteric o-aminophenol scaffold. While chemically versatile, its utility is constrained by a complex solubility profile governed by zwitterionic equilibria and a high susceptibility to oxidative degradation.

This guide provides a definitive technical analysis of the physicochemical behavior of 3,4-AHBA. It establishes the causal link between the molecule's ortho-substitution pattern and its rapid degradation into phenoxazinone pigments, providing researchers with validated protocols for stabilization, solubilization, and analytical quantification.

Physicochemical Profile & Molecular Architecture[1][2]

The behavior of 3,4-AHBA is dictated by three ionizable functional groups: a carboxylic acid (C1), an amine (C3), and a phenolic hydroxyl (C4). The ortho-positioning of the amino and hydroxyl groups creates an electron-rich moiety highly prone to oxidation, necessitating strict anaerobic handling.

Table 1: Core Physicochemical Properties

| Property | Value / Characteristic | Source/Validation |

| Molecular Weight | 153.14 g/mol | Calculated |

| Appearance | Beige-grey to brown crystalline powder | Oxidizes upon air exposure |

| Melting Point | 208 °C (Decomposes) | Thermal Analysis |

| Isoelectric Point (pI) | ~6.0 – 7.0 | Inferred from precipitation pH [1] |

| pKa (Acidic) | ~4.5 (COOH) | Analogous to 4-HBA |

| pKa (Basic) | ~4.7 (NH₃⁺) | Analogous to m-aminobenzoic acid |

| Solubility (Water) | pH-dependent (U-shaped profile) | High in Acid/Base; Low at pI |

| Solubility (Organic) | Soluble in DMSO, MeOH; Insoluble in Hexane | Polar/Non-polar screening |

Solubility Thermodynamics & Kinetics

The Zwitterionic Solubility Trap

Unlike simple organic acids, 3,4-AHBA exhibits a U-shaped solubility profile typical of ampholytes.

-

pH < 2 (Cationic Region): The amine is protonated (-NH₃⁺), and the carboxyl is protonated (-COOH). The molecule exists as a soluble cation (chloride salts are stable).

-

pH 5–7 (Isoelectric Region): The carboxyl is deprotonated (-COO⁻) while the amine remains protonated (-NH₃⁺). The net charge is zero (Zwitterion).[1] Solubility is at its minimum , leading to precipitation. This is the standard method for isolation [1].

-

pH > 9 (Anionic Region): Both the carboxyl (-COO⁻) and phenol (-O⁻) are deprotonated. The molecule exists as a highly soluble dianion.

Solubilization Protocol

For formulation or analytical sample preparation, avoiding the pI region is critical.

Recommended Solvent System:

-

Primary Solvent: DMSO (Dimethyl sulfoxide) – Solubility ≥ 25 mg/mL.

-

Aqueous Buffer: Phosphate buffer at pH 2.5 (for HPLC) or pH > 9 (for synthesis).

-

Co-solvent: 40% PEG300 or 10% Tween-80 can enhance aqueous stability for biological assays [2].

Visualization: pH-Dependent Ionization Logic

Caption: Ionization states of 3,4-AHBA. Solubility is maximized at pH extremes and minimized at the isoelectric point (pH 5-7).

Stability Profile & Degradation Mechanisms

The Ortho-Aminophenol Oxidation Risk

The primary instability of 3,4-AHBA stems from the 3-amino-4-hydroxy motif. This structure mimics the catalytic center of phenoxazinone synthase.[2][3] In the presence of oxygen and trace metal ions (Cu²⁺, Fe³⁺), the molecule undergoes oxidative dimerization to form phenoxazinone derivatives (brown/red pigments).

Mechanism:

-

Radical Formation: One-electron oxidation of the phenol/amine creates a radical species.

-

Dimerization: Two radical species couple.

-

Cyclization: Further oxidation leads to the formation of a tricyclic phenoxazinone chromophore.

Stress Testing Data

| Stress Condition | Stability Outcome | Recommendation |

| Thermal (Solid, 25°C) | Stable (> 1 year) | Store desiccated. |

| Thermal (Solution, >60°C) | Rapid degradation (Decarboxylation/Oxidation) | Avoid heating solutions >50°C. |

| Photolytic (UV/Vis) | Sensitive (Browns within hours) | Use amber glassware. |

| Oxidative (Air exposure) | High Risk in Solution | Mandatory: Degas solvents; use Argon/N₂. |

| Hydrolytic (pH 1-10) | Stable (Amide/Ester bonds absent) | pH affects solubility, not hydrolysis. |

Visualization: Oxidative Degradation Pathway

Caption: The primary degradation pathway involves oxidative coupling of the o-aminophenol moiety into dark insoluble pigments.

Analytical Methodology (HPLC)

To accurately quantify 3,4-AHBA without inducing on-column degradation, the mobile phase must be acidic to prevent oxidation and maintain the molecule in a protonated (soluble) state.

Validated HPLC Protocol

-

Column: C18 (e.g., Agilent Zorbax SB-C18 or Phenomenex Kinetex), 5 µm, 150 x 4.6 mm.

-

Mobile Phase A: 0.1% Phosphoric Acid or Phosphate Buffer (pH 2.5 - 4.0).

-

Mobile Phase B: Acetonitrile (MeCN).

-

Isocratic Ratio: 90% A : 10% B (Adjust based on retention needs; molecule is polar).

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV at 254 nm (aromatic ring) or 308 nm (phenolate absorption if pH > 7, but 254 nm is standard).

-

Temperature: 25°C - 30°C.

Sample Preparation (Critical Steps)

-

Solvent: Dissolve standard in Mobile Phase A or DMSO . Avoid pure water to prevent isoelectric precipitation.

-

Protection: Prepare samples in amber vials. Analyze within 4 hours of preparation.

-

System Suitability: The peak should be sharp (Tailing factor < 1.5). If tailing occurs, lower the mobile phase pH to suppress ionization of the carboxylic acid.

Visualization: Analytical Workflow

Caption: Optimized HPLC workflow ensuring solubility and stability during analysis.

Handling & Storage Protocols

Based on the stability data, the following protocols are mandatory for maintaining the integrity of 3,4-AHBA:

-

Storage: Store solid at -20°C or +4°C in a tightly sealed container. Long-term storage requires an inert atmosphere (Argon/Nitrogen) to prevent "browning" (oxidation).

-

Solution Handling:

-

Always use degassed solvents .

-

Add antioxidants (e.g., Ascorbic acid or Sodium metabisulfite) if the application permits, to scavenge radical initiators.

-

Avoid contact with metallic spatulas or rust; use glass or plastic to prevent metal-catalyzed oxidation.

-

-

Safety: 3,4-AHBA is an irritant (Skin/Eye/Respiratory).[5] Use standard PPE.

References

-

Vertex AI Search . (2025). Preparation method of 3-amino-4-hydroxybenzoic acid (CN105237423A).[4] Google Patents. Link

-

MedChemExpress . (2024). 3-Amino-4-hydroxybenzoic acid: Solubility and Technical Data. MedChemExpress Product Guide. Link

-

PubChem . (2025).[6] Compound Summary: 3-Amino-4-hydroxybenzoic acid (CID 65083).[6][4] National Library of Medicine. Link

-

Royal Society of Chemistry . (2020). Aerobic oxidation of 2-aminophenol catalysed by copper(II) complexes. New Journal of Chemistry. Link

-

SIELC Technologies . (2018). HPLC Separation of 3-Amino-4-hydroxybenzoic acid. SIELC Application Notes. Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]

- 4. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]

- 5. 3-Amino-4-hydroxybenzoic acid(1571-72-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 3-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 65083 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Structural Isomerism of Aminohydroxybenzoic Acids: A Historical and Mechanistic Perspective on Drug Discovery

As a Senior Application Scientist bridging the gap between historical pharmacology and modern synthetic chemistry, I frequently point to the aminohydroxybenzoic acid isomers as a masterclass in rational drug design. The subtle migration of an amino group around a phenolic acid ring does not merely alter the molecule's physical properties; it completely redefines its biological target, mechanism of action, and clinical utility.

This technical whitepaper explores the discovery, historical significance, and chemical synthesis of three critical isomers: 4-aminosalicylic acid (PAS), 5-aminosalicylic acid (5-ASA), and 3-amino-4-hydroxybenzoic acid (3,4-AHBA). By examining the causality behind their experimental development, we can extract valuable frameworks for contemporary drug discovery.

4-Aminosalicylic Acid (PAS): The Rational Conquest of Tuberculosis

The discovery of 4-amino-2-hydroxybenzoic acid (commonly known as 4-aminosalicylic acid or PAS) represents one of the earliest triumphs of rational, target-based drug design.

Historical Context & Discovery

In 1941, pharmacologist Frederick Bernheim made a pivotal observation: the addition of salicylic acid and benzoic acid significantly increased the oxygen consumption of the Mycobacterium tuberculosis bacillus, suggesting these acids were actively metabolized[1]. Building upon this data, Swedish chemist Jörgen Lehmann hypothesized that structurally modifying salicylic acid could yield a competitive antimetabolite[2],[1]. In 1944, Lehmann synthesized PAS and administered it as an oral therapy. The clinical results were unprecedented, establishing PAS as the second antibiotic ever found to be effective against tuberculosis, following streptomycin[2].

Mechanistic Causality

The efficacy of PAS is rooted in its structural homology to p-aminobenzoic acid (pABA), a crucial building block for bacterial folic acid[3]. PAS acts as an alternate substrate and competitive inhibitor of the enzyme dihydropteroate synthase (DHPS)[3]. By saturating DHPS, PAS forces the synthesis of a non-functional dihydrofolate analog (2'-hydroxy-7,8-dihydrofolate), thereby starving the bacillus of the tetrahydrofolate required for DNA and RNA synthesis[3].

Mechanism of PAS competing with pABA in bacterial folate biosynthesis.

5-Aminosalicylic Acid (5-ASA): Serendipity and Targeted Delivery in IBD

While PAS was designed to starve bacteria, 5-amino-2-hydroxybenzoic acid (5-ASA, or Mesalazine) found its calling in the modulation of human immune responses, specifically in Inflammatory Bowel Disease (IBD).

Historical Context & Discovery

In 1942, Swedish physician Nanna Svartz sought a dual-action therapy for rheumatoid arthritis, which was theorized at the time to have an infectious etiology[4],[5]. She ingeniously synthesized sulfasalazine by linking sulfapyridine (an antibacterial) and 5-ASA (an anti-inflammatory salicylate) via an azo bond[4],[5]. While its success in arthritis was notable, clinicians soon observed profound serendipitous improvements in patients suffering from ulcerative colitis[6].

It wasn't until the 1970s that researchers Azad Khan and Sidney Truelove conducted elegant retention enema studies to prove that 5-ASA—not sulfapyridine—was the active therapeutic moiety for colitis[6]. The azo bond in sulfasalazine merely acted as a prodrug delivery vehicle, cleaved by colonic bacterial azoreductases to release 5-ASA directly at the site of inflammation.

Mechanistic Causality

Unlike PAS, 5-ASA does not target bacterial DHPS. Instead, it acts topically on the intestinal mucosa. Its primary mechanism involves the inhibition of the NF-κB (nuclear factor-kappa B) pathway, a master regulator of inflammatory cytokines, coupled with potent free radical scavenging properties that neutralize oxidative stress in the gut lumen[4].

3-Amino-4-hydroxybenzoic Acid: The Biosynthetic Scaffold

Moving away from direct therapeutics, 3-amino-4-hydroxybenzoic acid (3,4-AHBA) and its structural relatives serve as critical biosynthetic starter units for complex microbial natural products.

Role in Natural Product Assembly

In microbial assembly lines, aminobenzoates are foundational[7]. Specifically, 3-amino-5-hydroxybenzoic acid and 3-amino-4-hydroxybenzoic acid act as the starter units for the biosynthesis of ansamycin antibiotics (such as rifamycins and geldanamycins), which are potent inhibitors of bacterial RNA polymerase and heat shock protein 90 (Hsp90), respectively[7].

Self-Validating Experimental Protocol: Synthesis of 3,4-AHBA

To study these natural product pathways, researchers often require pure synthetic standards. As an application scientist, I emphasize that the choice of reagents in the following synthesis protocol is not arbitrary; it is a highly chemoselective system designed to prevent the destruction of the delicate benzoic acid moiety[8].

Step 1: Reagent Assembly and Cooling

-

Action: To a reaction vessel at 0°C, sequentially add tin(II) chloride (SnCl2, 207 mg, 1.09 mmol), 12N hydrochloric acid (1.5 mL), and 4-hydroxy-3-nitrobenzoic acid (100 mg, 0.55 mmol)[8].

-

Causality: The 0°C initiation prevents uncontrolled exothermic runaway upon the addition of concentrated HCl. SnCl2 in an acidic medium is chosen specifically for its high chemoselectivity; it reduces the nitro group to an amine without risking the decarboxylation of the benzoic acid or the over-reduction of the aromatic ring (which could occur with Pd/C catalytic hydrogenation).

Step 2: Reflux and Reduction

-

Action: Heat the reaction mixture to reflux (approx. 100°C) for 1 hour[8].

-

Causality: Elevated temperature provides the activation energy required for the complete six-electron reduction of the nitro group to the primary amine.

Step 3: Quenching and Neutralization

-

Action: Add distilled water to the mixture and carefully adjust the pH to 1 using 2N sodium hydroxide (NaOH)[8].

-

Causality: Adjusting the pH to 1 ensures the newly formed amino group remains protonated (as a soluble hydrochloride salt) while precipitating out the bulk of the tin byproducts, which form insoluble tin oxides/hydroxides as acidity decreases.

Step 4: Solvent Exchange and Chromatographic Purification

-

Action: Filter the precipitate. Concentrate the filtrate in vacuo, add methanol to the residue, filter again, and concentrate. Purify the final residue via silica gel column chromatography using a dichloromethane:methanol (5:1, v/v) eluent system[8].

-

Causality: Methanol selectively solubilizes the target organic compound while leaving residual inorganic salts behind. The highly polar DCM:MeOH (5:1) solvent system perfectly resolves the zwitterionic 3,4-AHBA from unreacted starting material, yielding the product as a brown solid with a 98% yield[8].

Step-by-step chemical synthesis workflow of 3-amino-4-hydroxybenzoic acid.

Quantitative Comparative Analysis

To synthesize the physicochemical and historical data of these isomers, the following table summarizes their core metrics for easy comparison across drug development parameters[2],[4],[8].

| Isomer | IUPAC Name | Molar Mass | Melting Point | Discovery / Milestone | Primary Biological Target |

| 4-ASA (PAS) | 4-Amino-2-hydroxybenzoic acid | 153.137 g/mol | 150.5 °C | 1944 (J. Lehmann) | Dihydropteroate synthase (DHPS) |

| 5-ASA | 5-Amino-2-hydroxybenzoic acid | 153.14 g/mol | 280 °C (dec.) | 1942 (N. Svartz) | NF-κB, ROS scavenging |

| 3,4-AHBA | 3-Amino-4-hydroxybenzoic acid | 153.14 g/mol | 210 °C (dec.) | Synthetic Precursor | Ansamycin biosynthesis |

Conclusion

The history of aminohydroxybenzoic acid isomers is a testament to the precision required in pharmacological chemistry. A simple shift of an amino group from the para position (PAS) to the meta position (5-ASA) transitions a molecule from a potent anti-tubercular antibiotic to a targeted anti-inflammatory agent for the human gut. Meanwhile, other positional isomers serve as the very scaffolds upon which nature builds complex macrocyclic drugs. Understanding the causality behind their discovery, mechanism, and synthesis remains an essential paradigm for modern drug development professionals.

References

-

4-Aminosalicylic acid - Wikipedia | wikipedia.org | 2

-

Side effects of Para-aminosalicylic acid - ChemicalBook | chemicalbook.com | 1

-

Treatment of Ulcerative Colitis - UNC Multidisciplinary IBD Center | unc.edu | 4

-

3-Amino-4-hydroxybenzoic acid synthesis - ChemicalBook | chemicalbook.com | 8

-

The History of 5-ASA Compounds and their Use in Ulcerative Colitis - JGLD | jgld.ro | 6

-

Nanna Svartz (1890-1986) and the discovery of sulfasalazine - ResearchGate | researchgate.net | 5

-

The Aminosalicylate - folate connection - PMC - NIH | nih.gov | 3

-

Aminobenzoates as building blocks for natural product assembly lines - ResearchGate | researchgate.net |7

Sources

- 1. Side effects of Para-aminosalicylic acid_Chemicalbook [chemicalbook.com]

- 2. 4-Aminosalicylic acid - Wikipedia [en.wikipedia.org]

- 3. The Aminosalicylate - folate connection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Treatment of Ulcerative Colitis | UNC Multidisciplinary Inflammatory Bowel Diseases Center [med.unc.edu]

- 5. researchgate.net [researchgate.net]

- 6. jgld.ro [jgld.ro]

- 7. researchgate.net [researchgate.net]

- 8. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 3-Amino-4-hydroxybenzoic Acid: Synthesis, Derivatives, and Applications

Abstract

3-Amino-4-hydroxybenzoic acid (3,4-AHBA) is a versatile aromatic compound whose unique structure, featuring adjacent amino and hydroxyl groups alongside a carboxylic acid moiety, makes it a valuable building block in pharmaceutical and materials science.[1][2] This guide provides an in-depth technical overview of the primary synthesis routes for 3,4-AHBA, focusing on the common precursors and the underlying chemical principles. It further explores the synthesis of key derivatives, including esters and amides, and details their applications, particularly in drug development and as monomers for high-performance polymers. Detailed, field-tested experimental protocols are provided to illustrate the practical synthesis and derivatization of this important intermediate.

The 3,4-AHBA Core: Significance and Properties

3-Amino-4-hydroxybenzoic acid is a bifunctional aromatic molecule that serves as a critical intermediate in the synthesis of a wide array of more complex molecules.[2] Its utility stems from the distinct reactivity of its three functional groups:

-

The Carboxylic Acid (-COOH): Allows for the formation of esters, amides, and acid chlorides, providing a primary handle for molecular elaboration.

-

The Aromatic Amine (-NH2): A nucleophilic center that can be acylated, alkylated, or diazotized. Its position ortho to the hydroxyl group is key to the formation of benzoxazole rings.

-

The Phenolic Hydroxyl (-OH): A weakly acidic group that can be alkylated or acylated. Its presence enhances the reactivity of the aromatic ring and is crucial for the cyclization reactions that form heterocyclic derivatives.

This combination of functional groups in a single, stable scaffold makes 3,4-AHBA a sought-after precursor in fields requiring tailored molecular architectures.[1] Its applications range from the synthesis of anti-tuberculosis drugs and anti-inflammatory agents to the production of high-performance polybenzoxazole (PBO) polymers known for their exceptional thermal stability.[1][3][4]

Table 1: Physicochemical Properties of 3-Amino-4-hydroxybenzoic Acid

| Property | Value |

| CAS Number | 1571-72-8 |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Appearance | Brown to off-white solid |

| Melting Point | Decomposes >300°C |

| KEGG ID | C12115[5] |

Synthesis of the Core Moiety: 3-Amino-4-hydroxybenzoic Acid

The most prevalent and industrially viable route to 3,4-AHBA begins with a more readily available precursor, 4-hydroxybenzoic acid. The overall strategy involves the introduction of a nitro group at the 3-position, followed by its reduction to the desired amine.

Key Precursors and Synthetic Strategy

The synthesis hinges on a two-step process:

-

Electrophilic Nitration: 4-hydroxybenzoic acid is nitrated to form 4-hydroxy-3-nitrobenzoic acid. The hydroxyl group is a strong ortho-, para-director, and since the para position is blocked by the carboxylic acid, nitration occurs selectively at one of the ortho positions (C3 or C5).

-

Reduction of the Nitro Group: The nitro group of 4-hydroxy-3-nitrobenzoic acid is then reduced to an amino group to yield the final product.

This pathway is favored due to the high yields and selectivity that can be achieved, as well as the relatively low cost of the starting materials.[6]

Caption: General workflow for the synthesis of 3,4-AHBA.

Experimental Protocol: Synthesis of 3,4-AHBA from 4-Hydroxy-3-nitrobenzoic Acid

This protocol details the reduction of the nitro-intermediate. The choice of reducing agent is critical. While catalytic hydrogenation with H₂/Pd-C is a clean method, classical reduction using tin(II) chloride (SnCl₂) in acidic medium is highly effective and often results in excellent yields.[7][8][9]

Materials:

-

4-Hydroxy-3-nitrobenzoic acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

2N Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Distilled Water

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-hydroxy-3-nitrobenzoic acid (100 mg, 0.55 mmol).[7]

-

Addition of Reagents: Cool the flask to 0°C in an ice bath. Carefully and sequentially add concentrated HCl (1.5 mL) followed by tin(II) chloride (207 mg, 1.09 mmol).[7]

-

Reflux: Heat the reaction mixture to reflux and maintain for 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC).[7]

-

Work-up: After the reaction is complete, cool the mixture and add distilled water. Adjust the pH to approximately 1 using a 2N NaOH solution. A precipitate may form.[7]

-

Filtration and Extraction: Collect any precipitate by filtration and wash it with distilled water. Concentrate the filtrate under reduced pressure.[7]

-

Purification: The resulting residue is purified by silica gel column chromatography. A solvent system of dichloromethane and methanol (e.g., 5:1 v/v) is typically effective as the eluent.[7]

-

Isolation: Combine the fractions containing the product and evaporate the solvent to yield 3-amino-4-hydroxybenzoic acid as a solid (Typical Yield: ~98%).[7]

Causality and Trustworthiness: The use of SnCl₂ in strong acid is a classic method for nitro group reduction. The tin(II) is oxidized to tin(IV) while providing the necessary electrons to reduce the nitro group to an amine. The acidic environment prevents the newly formed amine from being re-oxidized and ensures the reagents remain soluble. The final purification by column chromatography is essential to remove inorganic tin salts and any unreacted starting material, ensuring a high-purity product suitable for subsequent reactions.

Characterization of 3-Amino-4-hydroxybenzoic Acid

The identity and purity of the synthesized 3,4-AHBA should be confirmed using standard analytical techniques.

Table 2: Spectroscopic Data for 3,4-AHBA

| Technique | Expected Data | Reference |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 11.30 (brs, 1H), 9.42 (brs, 3H), 7.79 (s, 1H), 7.60 (d, J=8.0 Hz, 1H), 7.07 (d, J=8.0 Hz, 1H) | [7] |

| IR (KBr) | Peaks corresponding to O-H, N-H, C=O (acid), and aromatic C-H stretches. | |

| Mass Spec (ESI-) | [M-H]⁻ at m/z 152.03 |

Key Derivatives of 3,4-AHBA and Their Synthesis

The true value of 3,4-AHBA lies in its role as a scaffold for creating a diverse range of derivatives. The amino, hydroxyl, and carboxyl groups can be selectively functionalized to build complex molecules.

Ester Derivatives via Fischer Esterification

Esterification of the carboxylic acid group is a common first step in derivatization, often to protect the acid or to modify the solubility and pharmacokinetic properties of the final molecule.

Caption: Synthesis of ester derivatives from 3,4-AHBA.

Experimental Protocol: Synthesis of Ethyl 3-amino-4-hydroxybenzoate

-

Setup: In a round-bottom flask, suspend 3-amino-4-hydroxybenzoic acid (1.5 g) in absolute ethanol (10 mL).[10]

-

Catalyst Addition: Carefully add concentrated sulfuric acid (1.0 mL) dropwise while swirling the flask.[10]

-

Reflux: Heat the mixture to reflux for 1-2 hours until the starting material is consumed (monitor by TLC).

-

Work-up: Cool the reaction mixture and pour it into a beaker containing cold water.

-

Neutralization: Slowly neutralize the excess acid by adding a 10% sodium carbonate solution until effervescence ceases and the pH is ~8.[10]

-

Isolation: The ester product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Amide Derivatives via Amide Coupling

Amide bond formation is one of the most frequently used reactions in drug discovery.[11][12] The carboxylic acid of 3,4-AHBA can be coupled with various primary or secondary amines to create a diverse library of amide derivatives. This requires activating the carboxylic acid, typically with a coupling reagent.

Common Coupling Reagents:

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that is easy to work with.[11]

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): A highly efficient coupling reagent, often used for difficult couplings.[13]

-

Additives: Reagents like HOBt (Hydroxybenzotriazole) and DMAP (4-Dimethylaminopyridine) are often used to improve yields and suppress side reactions.[11][14]

Experimental Protocol: General Amide Coupling using EDC/HOBt/DMAP

-

Setup: To a stirred solution of 3-amino-4-hydroxybenzoic acid (1.0 equiv) and the desired amine (1.2 equiv) in an anhydrous solvent like acetonitrile (AcCN) or dichloromethane (DCM), add EDC (1.0 equiv), DMAP (1.0 equiv), and a catalytic amount of HOBt (0.1 equiv).[11]

-

Reaction: Stir the resulting mixture at room temperature. The reaction progress should be monitored by TLC.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization or silica gel chromatography, to yield the pure amide derivative.

Applications in Drug Development and Materials Science

The derivatives of 3,4-AHBA are valuable in several high-technology fields.

-

Pharmaceuticals: The 3,4-AHBA scaffold is a key component in various therapeutic agents. It is used in the synthesis of anti-tuberculosis medications, anti-inflammatory drugs, and has been investigated for the treatment of retroviral infections like HIV.[1][15] The presence of multiple functional groups allows for the creation of complex molecules with specific biological activities. For instance, derivatives of a related compound, 3-amino-4-hydroxy-benzenesulfonamide, have shown promise as carbonic anhydrase inhibitors for cancer therapy.[16]

-

High-Performance Polymers: 3,4-AHBA is a critical monomer for the synthesis of polybenzoxazoles (PBOs).[3] PBOs are a class of polymers with exceptionally high thermal stability, mechanical strength, and chemical resistance.[4] The synthesis involves creating a poly(o-hydroxyamide) precursor from a diacid derivative of 3,4-AHBA, which is then thermally treated to induce cyclodehydration, forming the rigid oxazole rings of the final PBO polymer.[4][17]

Summary and Future Outlook

3-Amino-4-hydroxybenzoic acid is a foundational building block whose importance continues to grow. The synthetic routes to its core structure are well-established, offering high yields and purity. Its true potential is realized through the diverse array of derivatives that can be synthesized by leveraging its multiple reactive sites. Future research will likely focus on developing more sustainable and greener synthetic pathways, including biocatalytic methods, and exploring new applications for its derivatives in areas such as targeted drug delivery, organic electronics, and advanced composites.[18] The inherent versatility of the 3,4-AHBA scaffold ensures its continued relevance in both academic research and industrial applications.

References

-

Sokolskij, D. V., et al. (n.d.). Investigation into catalytic reduction of p-nitrobenzoic acid and its salts on Pd-, Rh-, Ru catalysts. INIS-IAEA. Retrieved from [Link]

- Sybert, P. D., et al. (1989). U.S. Patent No. 4,835,306. Washington, DC: U.S.

- Sybert, P. D., et al. (1989). European Patent No. EP0206635B1.

- Papenfuss, T. (1975). U.S. Patent No. 3,929,864. Washington, DC: U.S.

-

Al-Fatesh, A. S., et al. (2018). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. Catalysis Letters, 148(10), 3076-3084.

- Mbwambo, Z. H., et al. (1997).

- S. G. Kulkarni, et al. (2001). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry - Section B, 40B, 955-956.

-

Filo. (n.d.). Mechanism of 4-Amino-3-hydroxybenzoic Acid Formation. Retrieved from [Link]

- Liu, J., et al. (2016).

- Hoechst Aktiengesellschaft. (1975).

- Lu, L., et al. (2021). Biotransformation of 4-Hydroxybenzoic Acid under Nitrate-Reducing Conditions in a MEC Bioanode. Environmental Science & Technology, 55(3), 2067-2075.

- Vaškevičiūtė, K., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 28(13), 5227.

- Science of Synthesis. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme.

- Song, L., et al. (2016). Photocatalytic Hydrogen-Evolution Cross-Couplings: Benzene C–H Amination and Hydroxylation. Journal of the American Chemical Society, 138(24), 7514-7517.

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

- Sybert, P. D., et al. (1986).

- Allery, M. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses [Video]. YouTube.

- Kitade, Y., et al. (2021). Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation. Microbial Cell Factories, 20(1), 239.

- Wang, D., et al. (2018). Decarboxylative Hydroxylation of Benzoic Acids.

- Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic letters, 13(12), 3290-3293.

- Chen, Y., et al. (2022). Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. Organic Chemistry Frontiers, 9(10), 2689-2696.

- Cera, G., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Chemistry – A European Journal, 27(65), 18188-18195.

- Forero-Cortés, P. A., & Haydl, A. M. (2019). Decarboxylative ipso Amination of Activated Benzoic Acids. Synlett, 30(01), 1-5.

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

- Jeon, H., et al. (2017). Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid. Journal of Polymer Research, 24(11), 214.

-

KEGG. (n.d.). KEGG COMPOUND: C12115. Retrieved from [Link]

- Miles, D. H., et al. (2016). A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment: Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification.

- Sharma, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142.

- Blackmond, D. G., et al. (2001). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Organic Process Research & Development, 5(5), 482-491.

- Singh, S., et al. (2024). 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway. Journal of Biotechnology, 381, 1-10.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Amino-4-hydroxybenzoic acid (1571-72-8) at Nordmann - nordmann.global [nordmann.global]

- 3. US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. KEGG COMPOUND: C12115 [kegg.jp]

- 6. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]

- 7. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. data.epo.org [data.epo.org]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hepatochem.com [hepatochem.com]

- 13. growingscience.com [growingscience.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. WO1997028795A1 - Use of 3-amino-4-hydroxybenzoic acid for the treatment of retroviral infections - Google Patents [patents.google.com]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Substituted Aminobenzoic Acids: A Technical Guide

Executive Summary

The aminobenzoic acid scaffold—comprising anthranilic acid (ortho), 3-aminobenzoic acid (meta), and 4-aminobenzoic acid (para, PABA)—serves as a privileged structure in medicinal chemistry. Its bifunctional nature (amine and carboxylic acid) allows for diverse chemical modifications, enabling the synthesis of libraries with potent antimicrobial, anti-inflammatory, and anticancer activities.[1]

This guide provides a technical deep-dive into the biological profiles of these derivatives, focusing on Structure-Activity Relationships (SAR), molecular mechanisms of action, and validated experimental protocols for synthesis and bioassay.

Structural Classification & SAR Logic

The biological activity of aminobenzoic acids is dictated by the positioning of the amino group relative to the carboxyl moiety and the nature of substituents on the aromatic ring.

The Three Core Scaffolds

| Scaffold | Common Name | Key Biological Domain | Primary Mechanism |

| 2-Aminobenzoic Acid | Anthranilic Acid | Anti-inflammatory (Fenamates), Anticancer | COX-1/2 Inhibition, Kinase Modulation |

| 3-Aminobenzoic Acid | m-Aminobenzoic Acid | Neuroprotection, Metabolic Regulation | Cholinesterase Inhibition, SHP2 Inhibition |

| 4-Aminobenzoic Acid | PABA | Antimicrobial, UV Protection | Folate Antagonism (via Dihydropteroate Synthase) |

Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix for optimizing aminobenzoic acid derivatives based on the desired therapeutic outcome.

Figure 1: SAR decision tree for aminobenzoic acid optimization. Blue nodes represent scaffolds; red nodes represent modifications; green nodes represent biological outcomes.

Therapeutic Mechanisms[2][3][4][5]

Anti-Inflammatory: The Fenamate Pathway

Derivatives of anthranilic acid, particularly N-phenyl derivatives known as fenamates (e.g., Mefenamic acid), act primarily by inhibiting Cyclooxygenase (COX) enzymes.

-

Mechanism: Fenamates bind to the hydrophobic channel of COX-1 and COX-2, preventing Arachidonic Acid (AA) from accessing the active site.

-

Secondary Targets: Recent evidence suggests fenamates also inhibit the NLRP3 inflammasome via volume-regulated anion channels (VRAC), offering neuroprotective potential in Alzheimer's models [1].

Figure 2: Mechanism of action for Fenamates. The inhibitor blocks the conversion of Arachidonic Acid, halting the inflammatory cascade.

Antimicrobial: PABA and Schiff Bases

PABA is a substrate for dihydropteroate synthase (DHPS) in bacteria. While sulfonamides competitively inhibit DHPS, Schiff base derivatives of PABA often utilize a dual mechanism:

-

Folate Pathway Interference: Structural similarity allows weak competitive inhibition.

-

Membrane Disruption: The azomethine (-N=CH-) linkage, particularly when coupled with lipophilic aldehydes (e.g., salicylaldehyde), facilitates penetration of the bacterial cell wall, disrupting membrane potential [2].

Quantitative Data Summary

The following tables summarize key potency data derived from recent high-impact studies.

Table 1: Antimicrobial Activity of PABA Schiff Bases (MIC in µM)

Data synthesized from Krátký et al. and related screenings [2, 3].

| Derivative (R-CH=N-PABA) | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungal) | Notes |

| Salicylidene (2-OH) | 15.62 | 62.5 | 7.81 | High potency due to OH...N H-bond |

| 5-Nitro-2-furfurylidene | 31.25 | 31.25 | 15.6 | Broad spectrum; nitro group enhances toxicity |

| 4-Methoxybenzylidene | >250 | >250 | >250 | Electron-donating group reduces activity |

| Standard (Ciprofloxacin) | 1.5 | 0.8 | N/A | Reference Antibiotic |

Table 2: Cytotoxicity of Anthranilic Acid Hybrids (IC50 in µM)

Target: HepG2 (Liver Carcinoma) [4].

| Compound | IC50 (µM) | Mechanism Implicated |

| Organodiselenide-Anthranilate | 3.57 ± 0.1 | ROS generation, Apoptosis |

| Anthranilic Diamide | 6.48 ± 0.4 | P-gp Inhibition |

| Doxorubicin (Control) | 4.50 ± 0.2 | DNA Intercalation |

Detailed Experimental Protocols

Synthesis of 4-[(2-Hydroxybenzylidene)amino]benzoic Acid

This protocol describes the synthesis of a Schiff base derivative with verified antimicrobial activity. This is a self-validating protocol: the formation of a colored precipitate and a distinct change in melting point confirm success.

Reagents:

-

4-Aminobenzoic acid (PABA) (High Purity >99%)

-

Salicylaldehyde (2-Hydroxybenzaldehyde)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalyst)

Workflow:

-

Preparation: Dissolve 0.01 mol (1.37 g) of PABA in 20 mL of absolute ethanol in a 100 mL round-bottom flask. Stir until completely dissolved.

-

Addition: Add 0.01 mol (1.22 g) of salicylaldehyde dropwise to the solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Attach a condenser and reflux the mixture at 80°C for 3-4 hours. Checkpoint: The solution should darken (yellow/orange).

-

Precipitation: Pour the hot reaction mixture into a beaker containing 50 mL of ice-cold water. A solid precipitate should form immediately.

-

Filtration: Filter the solid using a Buchner funnel and wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

-

Recrystallization: Recrystallize from hot ethanol/water (8:2 ratio) to obtain pure orange needles.

-

Validation:

-

Yield: Expected >85%.

-

Melting Point: Measure MP. Expected range: 200–205°C (Distinct from PABA's 187°C).

-

Microdilution Assay for MIC Determination

To verify biological activity, use the Resazurin-based microtiter assay.

Workflow:

-

Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

-

Plate Setup: Dispense 100 µL of MHB into wells of a 96-well plate.

-

Compound Dilution: Dissolve the synthesized Schiff base in DMSO (stock 10 mg/mL). Perform serial 2-fold dilutions across the plate (Final conc. range: 500 µM to 0.9 µM).

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: Add 20 µL of Resazurin solution (0.015%). Incubate for 2 hours.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Metabolic reduction of Resazurin).

-

MIC Definition: The lowest concentration that remains blue.

-

Future Outlook: PROTACs and Hybrids

The future of aminobenzoic acid derivatives lies in Proteolysis Targeting Chimeras (PROTACs) . The anthranilic acid moiety is being explored as a linker or E3 ligase ligand to degrade specific oncogenic proteins. Additionally, hybridization with organoselenium compounds is showing promise in overcoming multi-drug resistance (MDR) by simultaneously generating oxidative stress in cancer cells while inhibiting efflux pumps [4].

References

-

Daniels, M.J., et al. (2016). "Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models."[2] Nature Communications. [Link]

-

Krátký, M., et al. (2019). "4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents."[3] Biomolecules. [Link][4]

-

Chhonker, Y.S., et al. (2009). "Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives." Journal of Pharmaceutical Technology. [Link]

-

Shaaban, O.G., et al. (2022).[5] "Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates." Biomolecules. [Link][5][6][7]

-

PubChem Compound Summary. (2023). "Mefenamic Acid."[8][9] National Center for Biotechnology Information. [Link]

Sources